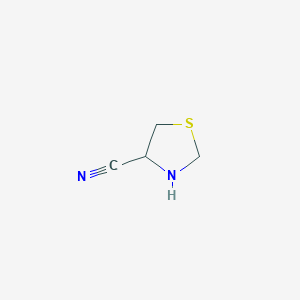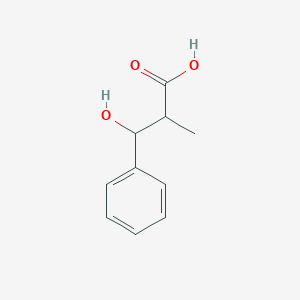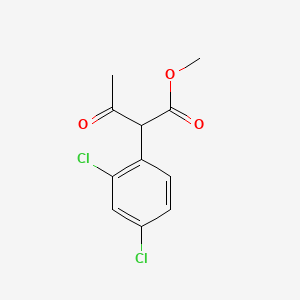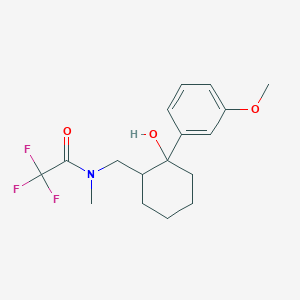
(+/-)-N-DesmethylTrifluoroacetotramadol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-N-DesmethylTrifluoroacetotramadol-d3 is a deuterated analog of (+/-)-N-DesmethylTrifluoroacetotramadol, a metabolite of the synthetic opioid analgesic tramadol. This compound is often used in scientific research to study the pharmacokinetics and metabolism of tramadol and its derivatives. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterparts in mass spectrometry analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-N-DesmethylTrifluoroacetotramadol-d3 typically involves the following steps:
Starting Material: The synthesis begins with the precursor compound, which is subjected to a series of chemical reactions to introduce the trifluoroacetyl group.
Deuterium Labeling: The deuterium atoms are introduced through a specific reaction that replaces hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents.
Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing automated purification systems to handle larger quantities of the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-N-DesmethylTrifluoroacetotramadol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(+/-)-N-DesmethylTrifluoroacetotramadol-d3 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of tramadol and its metabolites.
Metabolism Studies: Investigating the metabolic pathways and identifying the metabolites of tramadol.
Analytical Chemistry: Serving as an internal standard in mass spectrometry for the quantification of tramadol and its metabolites.
Drug Development: Assisting in the development of new analgesic drugs by providing insights into the metabolism and pharmacokinetics of tramadol derivatives.
Mecanismo De Acción
The mechanism of action of (+/-)-N-DesmethylTrifluoroacetotramadol-d3 involves its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptors, leading to analgesic effects. Additionally, it inhibits the reuptake of norepinephrine and serotonin, contributing to its pain-relieving properties. The deuterium labeling does not significantly alter the mechanism of action but aids in tracking the compound in metabolic studies.
Comparación Con Compuestos Similares
(+/-)-N-DesmethylTrifluoroacetotramadol-d3 can be compared with other similar compounds such as:
(+/-)-N-DesmethylTrifluoroacetotramadol: The non-deuterated analog, which has similar pharmacological properties but lacks the deuterium labeling.
Tramadol: The parent compound, which is a widely used synthetic opioid analgesic.
O-Desmethyltramadol: Another metabolite of tramadol, which has a higher affinity for opioid receptors and contributes significantly to the analgesic effects of tramadol.
The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable tool in pharmacokinetic and metabolic studies, providing more precise and accurate data.
Propiedades
Fórmula molecular |
C17H22F3NO3 |
|---|---|
Peso molecular |
345.36 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[[2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C17H22F3NO3/c1-21(15(22)17(18,19)20)11-13-6-3-4-9-16(13,23)12-7-5-8-14(10-12)24-2/h5,7-8,10,13,23H,3-4,6,9,11H2,1-2H3 |
Clave InChI |
XWSNZUCHMFOJSF-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Amino-4-[4-(tert-butyl)phenyl]butyric Acid](/img/structure/B12288746.png)


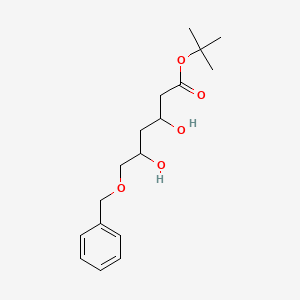

![(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12288781.png)

